Trachelanthine
Description
Classification within the Pyrrolizidine (B1209537) Alkaloid Family
Pyrrolizidine alkaloids (PAs) are characterized by a core structure known as a necine base, which is a pyrrolizidine ring system. researchgate.net This basic structure can be esterified with one or more necic acids to form a wide variety of PA compounds. researchgate.net Trachelanthine is classified as a monocarboxylic ester type of pyrrolizidine alkaloid. Its chemical structure consists of a trachelanthamine (B78425) necine base esterified with trachelanthic acid. The necine base itself is a derivative of 1-hydroxymethylpyrrolizidine. This places this compound in the group of PAs that are esters of amino alcohols. researchgate.net
The general classification of pyrrolizidine alkaloids is based on the structure of the necine base, which can exist in four main forms: platynecine, otonecine, retronecine (B1221780), and heliotridine (B129409). researchgate.net The toxicity of PAs is closely linked to the presence of a double bond at the C1-C2 position of the necine base. nih.gov
Significance in Natural Products Research
The study of natural products like this compound is significant for several reasons. Alkaloids, as a class of compounds, are known for their diverse and potent biological activities, with many serving as the basis for the development of new therapeutic agents. ontosight.aiuodiyala.edu.iq Research into this compound and other PAs contributes to our understanding of plant biochemistry, chemical ecology, and the potential for discovering new molecules with useful properties. ontosight.ai
The investigation of this compound's unique structure and its interactions with biological systems can provide valuable insights for medicinal chemistry and drug discovery. ontosight.ai Furthermore, understanding the biosynthesis of such complex molecules can open avenues for their biotechnological production.
Overview of Academic Research Trajectories
Academic research on this compound has followed several key trajectories. Initial studies focused on its isolation from various plant species and the elucidation of its chemical structure. uodiyala.edu.iqnih.gov This foundational work paved the way for further investigations into its chemical and biological properties.
Subsequent research has explored the biosynthesis of this compound and related PAs, tracing the metabolic pathways from simple precursors like putrescine. nih.gov More recently, the focus has expanded to include the evaluation of its biological activities, such as its potential antimicrobial and insecticidal effects. ontosight.aiglobalsentinelng.com In silico studies and in vivo analyses are being employed to understand its mechanisms of action and potential applications.
| Research Area | Focus | Key Findings |
| Isolation & Structure Elucidation | Identifying and characterizing this compound from natural sources. | Found in various plant species, particularly of the Boraginaceae family. mdpi.com |
| Biosynthesis | Understanding the natural production of this compound in plants. | Trachelanthamidine (B129624) is a key intermediate in the biosynthetic pathway. nih.gov |
| Biological Activity | Investigating the effects of this compound on biological systems. | Exhibits antimicrobial and insecticidal properties. ontosight.aiglobalsentinelng.com |
| Synthesis | Developing methods for the laboratory synthesis of this compound and related compounds. | Total synthesis of related structures like Trachinol has been achieved. organic-chemistry.org |
Structure
3D Structure
Properties
CAS No. |
510-19-0 |
|---|---|
Molecular Formula |
C15H27NO5 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+,16?/m1/s1 |
InChI Key |
DLNWZIVYKQXLTN-OVEUVTGNSA-N |
SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Trachelanthine
Plant Sources
Trachelanthine is predominantly found in plants belonging to the Boraginaceae family, which is well-known for producing a wide array of pyrrolizidine (B1209537) alkaloids. mdpi.com These compounds serve as a chemical defense mechanism for the plants against herbivores. mdpi.com
Within the Boraginaceae family, several genera are notable for containing this compound and related alkaloids.
Heliotropium : Leaf extracts of Heliotropium indicum have been found to contain this compound, along with other pyrrolizidine alkaloids such as intermedine (B191556), supinine, and lindelofine. globalsentinelng.com These compounds have been studied for their insecticidal properties. globalsentinelng.comresearchgate.net
Trachelanthus : The genus Trachelanthus is a primary source of this compound. Specifically, Trachelanthus korolkowii has been identified as containing this compound, trachelanthamidine (B129624), and trachelanthamine (B78425). mdpi.comannualreviews.orgresearchgate.net
Symphytum : The Symphytum (comfrey) genus is recognized for its production of various toxic pyrrolizidine alkaloids, including symphytine, echimidine, and lycopsamine. mdpi.comresearchgate.net Species such as Symphytum officinale (common comfrey), S. asperum, and S. x uplandicum are known to contain these compounds in their roots. researchgate.netwikipedia.orgnih.gov While the genus is a rich source of pyrrolizidine alkaloids, the presence of this compound itself in Symphytum species is not explicitly documented in the provided research.
Table 1: Occurrence of this compound and Related Alkaloids in Boraginaceae Genera
| Genus | Species | Compound(s) Found | Reference(s) |
| Heliotropium | H. indicum | This compound, Intermedine, Supinine, Lindelofine | globalsentinelng.comresearchgate.net |
| Trachelanthus | T. korolkowii | This compound, Trachelanthamidine, Trachelanthamine | mdpi.comannualreviews.orgresearchgate.net |
| Symphytum | S. officinale, S. asperum, S. x uplandicum | Symphytine, Echimidine, Lycopsamine, Symviridine | mdpi.comresearchgate.netnih.gov |
Beyond the Boraginaceae family, this compound has been identified in other plant groups.
Eupatorium : this compound has been reported as a natural product isolated from Eupatorium fortunei. chemfaces.com Additionally, related compounds have been noted in Eupatorium cannabinum (hemp agrimony), a perennial herbaceous plant belonging to the Asteraceae family. pageplace.demonaconatureencyclopedia.comkahikateafarm.co.nz
Senecio : The Senecio genus, also in the Asteraceae family, is a well-known source of a diverse range of hepatotoxic pyrrolizidine alkaloids, such as sceleratine (B1594016) and retrorsine. mdpi.comala.org.au While numerous alkaloids have been identified across the approximately 2,000 species worldwide, the specific presence of this compound in this genus is not confirmed by available research. researchgate.net
Boraginaceae Family: Heliotropium, Trachelanthus, Symphytum Genera
Microbial Sources
In addition to botanical origins, this compound is synthesized by certain bacteria, most notably within the genus Streptomyces.
This compound has been identified as a derivative compound produced by the Gram-positive soil bacterium Streptomyces hygroscopicus. google.comnih.gov This species is known for its ability to produce a vast number of secondary metabolites, including various antibiotics and other bioactive compounds. nih.gov The production of such compounds can be influenced by the specific strain and the composition of the culture medium. nih.gov
The recovery of this compound from microbial sources involves a multi-step process beginning with fermentation.
Fermentation : A strain of Streptomyces hygroscopicus is cultivated in a suitable liquid medium, such as ISP4 broth or a glucose soybean meal broth, under aerobic conditions. google.comnih.govd-nb.info The culture is incubated for several days to allow for bacterial growth and the production of secondary metabolites. d-nb.info
Extraction : Following fermentation, the broth is separated from the bacterial cells (mycelia). google.com The active compounds, including this compound, are then extracted from the fermentation broth using a solvent such as acetone (B3395972) or dichloromethane. google.comd-nb.info
Purification : The crude extract undergoes further purification steps, which may include chromatographic techniques to isolate the pure compound. d-nb.info
This general process is standard for isolating various metabolites from Streptomyces fermentation cultures. nih.govgoogle.com
Biosynthesis and Biogenesis of Trachelanthine
Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathways in Plants
The biosynthesis of Trachelanthine in plants is a multi-step process that begins with simple polyamines and proceeds through the formation of a key intermediate, the necine base, which is subsequently esterified to produce the final alkaloid.
Precursor Incorporation Studies (e.g., putrescine, spermidine (B129725), homospermidine)
The foundational building blocks for the necine base of pyrrolizidine alkaloids are derived from the polyamines putrescine and spermidine. mdpi.comresearchgate.net These precursors are sourced from the primary metabolism of amino acids, particularly arginine and ornithine. nih.govmdpi.com Tracer studies using isotopically labeled compounds have been instrumental in elucidating this pathway.
Feeding experiments with ¹⁴C-labeled precursors in various PA-producing plants, such as Senecio and Crotalaria species, have shown that putrescine, spermidine, and ornithine are efficiently incorporated into the necine base moiety. nih.govnih.gov The first committed step in the pathway is the formation of homospermidine, a symmetrical diamine, from putrescine and spermidine. researchgate.netresearchgate.net Homospermidine synthase (HSS) catalyzes this crucial reaction, which involves the transfer of an aminobutyl group from spermidine to a molecule of putrescine. acs.orgnih.gov Kinetic studies have shown that plant HSS utilizes both putrescine and the putrescine moiety of spermidine with similar affinity and activity. researchgate.netacs.org Unlike its precursors, which are part of the dynamic polyamine pool, homospermidine is exclusively channeled into PA biosynthesis. researchgate.net
Table 1: Key Precursor Incorporation Studies in Pyrrolizidine Alkaloid Biosynthesis
| Precursor | Plant Species Studied | Key Finding | Citation(s) |
|---|---|---|---|
| Ornithine, Arginine | Senecio, Crotalaria | Efficiently incorporated into the retronecine (B1221780) base, confirming their role as primary precursors. | nih.govresearchgate.net |
| Putrescine | Senecio isatideus, Senecio riddellii | Efficiently incorporated into the pyrrolizidine ring system. Acts as an internal standard in feeding experiments. | nih.govtum.denih.gov |
| Spermidine | Senecio vulgaris | Provides an aminobutyl group that is transferred to putrescine to form homospermidine. | mdpi.commdpi.com |
| Homospermidine | Various PA-producing plants | Established as the first pathway-specific intermediate, exclusively incorporated into the necine base. | researchgate.netacs.org |
| Trachelanthamidine (B129624) | Senecio riddellii | Demonstrated very high incorporation into the retronecine moiety of riddelliine, confirming it as a key intermediate. | researchgate.netnih.gov |
Necine Base and Necic Acid Derivations (e.g., retronecine, trachelanthamidine, supinidine)
Following the formation of homospermidine, a series of oxidative and cyclization reactions lead to the formation of the first 1-hydroxymethylpyrrolizidine intermediate, trachelanthamidine. researchgate.netnih.gov This saturated necine base is a pivotal branch point in the pathway. Trachelanthamidine is considered the likely intermediate between homospermidine and the more complex necine bases. researchgate.net
Further modifications of trachelanthamidine lead to other necine bases. Pulse-chase experiments in Heliotropium spathulatum suggest a biosynthetic sequence where trachelanthamidine is first dehydrogenated to form supinidine (B1213332) (which has a double bond at the C-1/C-2 position). nih.govresearchgate.net Supinidine is then hydroxylated at the C-7 position to yield retronecine, one of the most common necine bases found in PAs. nih.gov The enzymes governing these specific desaturation and hydroxylation steps have not yet been fully characterized. nih.gov Studies using labeled trachelanthamidine fed to Senecio riddellii showed a remarkable 15.1% absolute incorporation into the retronecine portion of the alkaloid riddelliine, strongly supporting its role as the primary precursor on the main biosynthetic pathway. nih.gov
The structural diversity of PAs is greatly expanded by the esterification of the necine base's hydroxyl groups with various necic acids. nih.govmdpi.com Unlike the common pathway for necine bases, necic acids are synthesized through distinct routes, often derived from aliphatic amino acids like L-isoleucine, L-threonine, and L-valine. nih.govmdpi.com this compound itself is the ester formed between the necine base trachelanthamidine and trachelanthic acid.
Enzymatic Transformations and Reaction Mechanisms
The biosynthetic pathway from precursors to the final PA involves several key enzymatic steps:
Homospermidine Formation : The pathway is initiated by homospermidine synthase (HSS) , an NAD⁺-dependent enzyme. researchgate.netacs.org HSS catalyzes the condensation of putrescine and spermidine, releasing 1,3-diaminopropane (B46017) and forming the symmetrical intermediate homospermidine. nih.gov This is the first committed and rate-limiting step of PA biosynthesis. researchgate.net
Oxidation and Cyclization : Homospermidine undergoes oxidation, likely catalyzed by a copper-dependent diamine oxidase , to form 4,4'-iminodibutanal. nih.govnih.gov This dialdehyde (B1249045) intermediate spontaneously cyclizes via an intramolecular Mannich reaction to form a Schiff base, the pyrrolizidine-1-carbaldehyde precursor. nih.govresearchgate.net
Reduction : The resulting carbaldehyde is then reduced to a primary alcohol, 1-hydroxymethylpyrrolizidine (trachelanthamidine), a reaction likely catalyzed by an alcohol dehydrogenase . nih.govnih.gov
Desaturation and Hydroxylation : To form unsaturated necine bases like retronecine, trachelanthamidine undergoes desaturation and hydroxylation reactions. nih.gov As mentioned, trachelanthamidine is converted to supinidine, which is then hydroxylated to retronecine. The specific enzymes for these steps remain elusive. nih.gov
Esterification : The final step is the esterification of the necine base with an activated necic acid (e.g., as a CoA-thioester). nih.gov This reaction is thought to be catalyzed by an acyltransferase , potentially from the BAHD family of acyltransferases. nih.gov In plants, the resulting pyrrolizidine alkaloids are often converted to their N-oxide forms, which are considered the primary products of biosynthesis and the form used for transport and storage. nih.govmdpi.com
Biogenesis in Microorganisms
While pyrrolizidine alkaloids are predominantly known as plant secondary metabolites, the production of compounds identified as PAs, including this compound, has been noted in some bacteria.
Metabolic Pathways in Streptomyces hygroscopicus
This compound has been identified as a derivative compound produced by the bacterium Streptomyces hygroscopicus. researchgate.netresearchgate.netresearchgate.net However, the specific metabolic pathway leading to the formation of this compound in this microorganism has not been elucidated in the scientific literature.
It is important to note that other, structurally different pyrrolizidine alkaloids isolated from various Streptomyces species, such as bohemamines and legonmycins, are synthesized via pathways distinct from the plant PA pathway. nih.govacs.org These bacterial pathways typically involve large, multidomain non-ribosomal peptide synthetases (NRPSs) to assemble the core structure from precursors like ornithine, which is fundamentally different from the polyamine- and HSS-dependent pathway found in plants. nih.gov Given the unique structure of this compound, it is unlikely to be produced by these known bacterial NRPS-based systems, and its biosynthetic route in S. hygroscopicus remains an open area of research.
Genetic and Enzymatic Determinants of Microbial Production
Consistent with the lack of a defined metabolic pathway, the specific genes and enzymes responsible for this compound production in Streptomyces hygroscopicus are currently unknown. Genome mining of various Streptomyces species has revealed that their genomes contain a vast number of biosynthetic gene clusters (BGCs) that encode the machinery for producing a wide array of secondary metabolites. mdpi.commdpi.comjmb.or.kr Many of these BGCs are considered "silent" or "cryptic" because their products are not detected under standard laboratory culture conditions. mdpi.comnih.gov While S. hygroscopicus is known to possess numerous BGCs for compounds like the herbicide bialaphos (B1667065) and various antibiotics, the specific gene cluster responsible for the biosynthesis of this compound has not yet been identified or characterized. nih.govnih.gov
Isolation and Research Oriented Characterization Methodologies
Advanced Chromatographic Techniques for Research Sample Preparation
The isolation and purification of trachelanthine from its natural sources rely on a variety of advanced chromatographic techniques. iipseries.orgjsmcentral.org These methods are essential for separating the compound from complex plant extracts that contain numerous other metabolites. jsmcentral.org
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of alkaloids like this compound. iipseries.orge3s-conferences.org Reversed-phase HPLC, in particular, is effective in separating compounds based on their hydrophobicity. In a typical application, a C18 column is used as the stationary phase, and a gradient of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), serves as the mobile phase. nih.govamericanpeptidesociety.org This allows for the efficient separation of this compound from other alkaloids and plant constituents.
Another powerful technique is droplet counter-current chromatography (DCCC), which has been successfully used for the preparative separation of pyrrolizidine (B1209537) alkaloids. mdpi.com DCCC offers advantages such as total sample recovery and high reproducibility, making it suitable for obtaining pure samples of this compound for research purposes. mdpi.com
For analytical purposes, high-resolution capillary gas-liquid chromatography (GLC), often coupled with mass spectrometry (GLC-MS), is the method of choice for analyzing free pyrrolizidine alkaloid bases. mdpi.com While HPLC is also used, GLC and GLC-MS generally offer higher resolution for these compounds. mdpi.com
The following table provides an example of a liquid chromatography setup used for the analysis of this compound. nih.gov
| Parameter | Details |
| Technique | Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) |
| LC System | Waters Acquity UPLC System |
| Column | Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) |
| Retention Time | 3.107783 min |
| Precursor Adduct | [M+H]+ |
| Precursor m/z | 302.1961994 |
Spectroscopic Approaches for Structural Elucidation in Research Contexts
Once a purified sample of this compound is obtained, a combination of spectroscopic methods is employed to confirm its molecular structure. pharmaknowledgeforum.comnih.gov These techniques provide detailed information about the compound's connectivity, stereochemistry, and functional groups. pharmaknowledgeforum.com
Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound. scribd.com High-resolution mass spectrometry (HRMS) provides the exact mass, from which the molecular formula, C15H27NO5, can be deduced. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the this compound molecular ion is fragmented, provide valuable information about its substructures. nih.gov The fragmentation pattern can help identify the necine base and the necic acid components of the alkaloid. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. nih.govjchps.com A suite of NMR experiments is typically performed:
¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are compared with data from known pyrrolizidine alkaloids to confirm its identity and stereochemistry. mdpi.combiocrick.com
The following table summarizes key mass spectrometry data for this compound. nih.gov
| Property | Value |
| Molecular Formula | C15H27NO5 |
| Molecular Weight | 301.38 g/mol |
| Monoisotopic Mass | 301.18892296 Da |
Isotopic Labeling and Tracer Methodologies in Biosynthetic Studies
To understand how this compound is synthesized in plants, researchers utilize isotopic labeling and tracer studies. chemfaces.combiorxiv.org These experiments involve feeding the plant with precursors that have been enriched with stable isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H). biorxiv.orgnih.gov
Classical tracer studies have been performed to investigate the biosynthetic pathways of pyrrolizidine alkaloids. chemfaces.com In these studies, radioactively or isotopically labeled precursor compounds like putrescine, spermidine (B129725), and various necine bases (e.g., trachelanthamidine) are administered to the plant. chemfaces.com The plant's metabolic machinery then incorporates these labeled precursors into the final alkaloid products.
By isolating the this compound from the plant after a certain period and analyzing it using mass spectrometry and NMR spectroscopy, researchers can determine the positions and extent of isotope incorporation. nih.govnih.gov This information reveals the sequence of biochemical reactions and the metabolic precursors involved in the biosynthesis of the this compound molecule. nih.gov For instance, these studies can confirm the origin of the pyrrolizidine ring from ornithine (via putrescine) and the necic acid portion from specific amino acids. chemfaces.com
Biological Activities and Mechanistic Investigations of Trachelanthine
Antimalarial Research
The antimalarial properties of Trachelanthine have been investigated through various scientific approaches, including in silico and in vivo studies.
In silico Analysis of Antimalarial Potential
Computational studies have been instrumental in predicting the antimalarial potential of this compound by simulating its interactions with key parasitic proteins.
Molecular docking is a computational technique used to predict the binding affinity and interaction between a small molecule (ligand) and a protein (receptor). mdpi.comscirp.orgd-nb.infonih.gov This method has been employed to assess the potential of this compound to inhibit essential proteins in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com
One of the primary targets investigated is Falcipain-2 , a cysteine protease crucial for the malaria parasite's survival as it is involved in the degradation of hemoglobin. frontiersin.orgmdpi.com A study identified this compound as one of the main active compounds from Streptomyces hygroscopicus and evaluated its binding affinity to Falcipain-2. The results indicated that this compound exhibited a notable binding energy of -6.2 kcal/mol. ub.ac.id
Other potential protein targets for antimalarial drugs include PfK13 and PfAMA-1 (Apical Membrane Antigen-1). researchgate.netnih.gov PfK13 is associated with artemisinin (B1665778) resistance, making it a critical target for new drug development. mdpi.com PfAMA-1 is essential for the parasite's invasion of red blood cells. nih.gov While specific docking scores for this compound with PfK13 and PfAMA-1 are not detailed in the provided search results, the general approach involves evaluating how well the compound fits into the active sites of these proteins to predict its inhibitory potential. researchgate.net
Table 1: Molecular Docking of this compound with Falcipain-2
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | Falcipain-2 | -6.2 ub.ac.id |
| Control Ligand | Falcipain-2 | -8.3 ub.ac.id |
Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction between a ligand and its target protein over time, assessing the stability and flexibility of the complex. mdpi.combiorxiv.orgnih.govmdpi.comnih.gov These simulations can confirm the stability of the binding predicted by molecular docking studies. icm.edu.pl While the search results mention the use of MD simulations for other compounds from Streptomyces hygroscopicus targeting PfK13 and PfAMA-1, specific MD simulation data for this compound is not explicitly provided. However, the methodology is crucial for validating the potential of drug candidates by observing the dynamic behavior of the compound within the protein's binding pocket. researchgate.net
Molecular Docking Studies with Plasmodium falciparum Targets (e.g., Falcipain-2 protease, PfK13, PfAMA-1)
In vivo Preclinical Animal Studies
In vivo studies in animal models are a critical step in drug discovery, providing data on the efficacy and physiological effects of a potential drug in a living organism.
Murine models, typically involving mice infected with Plasmodium berghei, are commonly used to evaluate the in vivo antimalarial activity of new compounds. parahostdis.orgnih.govscielo.org.mxunivmed.orgd-nb.info Studies have indicated that bioactive secondary metabolites from Streptomyces hygroscopicus, which include this compound, have shown potential as antimalarial agents by reducing the density of parasitemia in mice infected with P. berghei. researchgate.net While specific efficacy data for isolated this compound is not detailed, fractions of S. hygroscopicus containing this compound have demonstrated antimalarial effects. researchgate.net
The mechanism by which this compound and related compounds reduce parasitemia in animal models is a key area of investigation. parahostdis.orgnih.gov The reduction in parasite density in P. berghei-infected mice suggests that these compounds interfere with the parasite's life cycle or survival within the host. researchgate.net The inhibition of essential parasitic enzymes like Falcipain-2, as suggested by in silico studies, would disrupt the parasite's ability to obtain nutrients from hemoglobin, leading to a decrease in parasitemia. frontiersin.org Further research is needed to fully elucidate the specific in vivo mechanisms of this compound.
Efficacy against Plasmodium berghei in Murine Models
Insecticidal Research
Pyrrolizidine (B1209537) alkaloids (PAs) are recognized for their role as defensive compounds against insect herbivores. researchgate.netmdpi.com Their effects can range from feeding deterrence to outright toxicity, varying based on the specific alkaloid structure and the insect species . universiteitleiden.nl
Efficacy against Stored Grain Pests (Callosobruchus maculatus, Sitophilus species) in Laboratory Models
While direct studies focusing exclusively on the insecticidal efficacy of isolated this compound against the cowpea weevil (Callosobruchus maculatus) and rice weevil (Sitophilus species) are limited, research on plant extracts known to contain PAs, including those of the this compound type, provides valuable insights.
Plants from the Heliotropium and Trichodesma genera, which are known to produce this compound and related alkaloids, have been investigated for their effects on these specific stored grain pests.
Heliotropium indicum: A study on the methanolic leaf extract of Heliotropium indicum, from which the pyrrolizidine alkaloid intermedine (B191556) was isolated, demonstrated significant insecticidal activity against several stored grain weevils. unn.edu.ng The pure isolate, closely related to this compound, caused high mortality in Callosobruchus maculatus and Sitophilus zeamais. unn.edu.ng Another study using H. indicum leaf powder against C. maculatus showed up to 75% adult mortality and a 51.32% deterrence in oviposition. researchgate.net These findings suggest that the PAs within Heliotropium are responsible for the observed toxicity and reproductive inhibition. unn.edu.ngresearchgate.net
The data from these studies, while not isolating this compound's specific contribution, supports the general insecticidal potential of PA-containing plants against key stored grain pests.
| Plant Species | Target Pest | Observed Effects | Reference |
| Heliotropium indicum | Callosobruchus maculatus | High mortality from isolated alkaloid; 75% mortality and 51.32% oviposition deterrence with leaf powder. | unn.edu.ngresearchgate.net |
| Heliotropium indicum | Sitophilus zeamais | High mortality from isolated alkaloid. | unn.edu.ng |
| Trichodesma indicum | Sitophilus oryzae | Effective mortality, with n-hexane extract showing an LD50 of 22 mg/mL. | researchgate.net |
| Trichodesma indicum | Callosobruchus chinensis | Effective mortality from methanol (B129727) and n-hexane extracts. | researchgate.net |
Proposed Mechanisms of Insecticidal Action
The toxicity of pyrrolizidine alkaloids in insects is believed to stem from multiple mechanisms, primarily targeting fundamental physiological and neurological processes.
One proposed mechanism for the toxicity of various plant-derived secondary metabolites is the disruption of cellular energy production. The immense energy required for insect activities, such as flight, is supplied by oxidative phosphorylation (OXPHOS) within the mitochondria. nih.gov While direct evidence specifically linking this compound to the uncoupling of oxidative phosphorylation in insects is not extensively documented, it is a plausible mechanism. Alkaloids, in general, can interfere with cellular and physiological processes through various actions, including hormonal regulation and creating redox imbalances, which can impact mitochondrial function. rjptonline.org Disruption of the mitochondrial respiratory chain would lead to a critical failure in ATP supply, resulting in paralysis and death.
A more widely discussed mechanism for PA toxicity in insects is interference with the nervous system. frontiersin.org Acetylcholine (B1216132) is a major excitatory neurotransmitter in the insect central nervous system. researchgate.net Molecules that interact with its receptors can cause significant disruption. researchgate.net
Research indicates that pyrrolizidine alkaloids can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. researchgate.netmdpi.com This inhibition leads to an accumulation of acetylcholine at the synapse, causing overstimulation of nerve cells, paralysis, and eventual death. researchgate.net Furthermore, studies have shown that the free base form of PAs can bind to muscarinic acetylcholine receptors, which could directly influence neuronal signal transduction and muscular activity. universiteitleiden.nl Given its structure, this compound may act as an antagonist or agonist at these critical neural sites, disrupting normal nerve function in susceptible insects.
Interference with Cellular Energy Production (e.g., Oxidative Phosphorylation)
Deoxycytidine Kinase (dCK) Inhibition Research
Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides to provide precursors for DNA synthesis and repair. targetmol.comnovocib.com It plays a vital role in activating several antiviral and anticancer nucleoside analogue prodrugs. novocib.comtaylorandfrancis.com Inhibitors of dCK block this activation process and are being explored in therapeutic contexts, for instance, to protect healthy cells from the toxicity of chemotherapy. taylorandfrancis.com
Currently, there is no specific research in the reviewed scientific literature that investigates or establishes a direct inhibitory effect of this compound on Deoxycytidine Kinase (dCK). The study of dCK inhibition has primarily focused on synthetic nucleoside analogues designed for cancer therapy.
| Feature | Description |
| Enzyme Function | Phosphorylates deoxyribonucleosides (deoxycytidine, deoxyadenosine, deoxyguanosine) as part of the nucleoside salvage pathway. targetmol.com |
| Cellular Role | Provides deoxynucleotides for DNA repair and mitochondrial DNA synthesis, especially in resting cells. novocib.com It is also critical for activating certain chemotherapeutic prodrugs (e.g., gemcitabine, cytarabine). novocib.com |
| Inhibitor Action | A dCK inhibitor prevents the phosphorylation of its substrates. This can block the activation of nucleoside prodrugs and is being studied as a way to modulate chemotherapy and as a potential anticancer strategy in specific contexts (e.g., synthetic lethality with BRCA2 deficiency). |
Investigations into General Pyrrolizidine Alkaloid Mechanistic Biology (with specific relevance to this compound)
The biological and toxicological activities of this compound are best understood within the broader context of pyrrolizidine alkaloid (PA) mechanistic biology. The key to the toxicity of most PAs, including this compound, is a structural feature: an unsaturated double bond in the 1,2-position of the necine base. mdpi.commdpi.comscielo.org.mx
The primary mechanism of PA-induced toxicity involves metabolic activation, which occurs mainly in the liver of vertebrates. wikipedia.orgmerckvetmanual.com
Metabolic Activation: PAs are pro-toxins. In the liver, cytochrome P450 monooxygenases metabolize the non-toxic PAs into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). wikipedia.orgmdpi.cominchem.org This is considered the critical bioactivation step responsible for toxicity. mdpi.com
Alkylation and Adduct Formation: These reactive pyrrolic metabolites are potent alkylating agents. They readily bind to cellular macromolecules that contain nucleophilic groups like sulfur, nitrogen, and oxygen. nih.gov This results in the formation of stable pyrrole-protein and pyrrole-DNA adducts. wikipedia.orgmdpi.com
Cellular Damage and Genotoxicity: The formation of these adducts disrupts normal cellular function. wikipedia.org DNA adducts and cross-links can interfere with DNA replication and transcription, leading to mutations, cytotoxicity, and carcinogenesis. mdpi.comnih.gov This genotoxic mechanism is believed to be common to most carcinogenic PAs. mdpi.com
As this compound possesses the requisite 1,2-unsaturated necine base structure, it is presumed to follow this general mechanistic pathway of bioactivation to reactive pyrroles that cause cellular damage through the alkylation of essential biomolecules.
Mechanistic Studies on DNA Alkylation and Cross-Linkage
The long-term toxicity associated with many pyrrolizidine alkaloids (PAs), including by extension this compound, is primarily attributed to their genotoxic effects. mdpi.comsdsu.edu The mechanism involves metabolic activation. In the body, particularly in the liver, these alkaloids are converted into highly reactive pyrrole (B145914) derivatives. sdsu.edu
These electrophilic pyrrolic metabolites are capable of acting as potent alkylating agents. mdpi.comsdsu.edu Their primary molecular target is DNA. The interaction can result in the alkylation of DNA bases, which disrupts the normal structure and function of the genetic material. Furthermore, these reactive intermediates have the capacity to form DNA cross-linkages, a severe form of DNA damage that can inhibit essential cellular processes like DNA replication. sdsu.edu This interruption of DNA replication and the introduction of mutations are considered the foundational events leading to the mutagenic and carcinogenic effects observed with certain PAs. mdpi.comsdsu.edu The presence of a double bond in the 1,2-position of the necine base, the core structure of these alkaloids, is essential for these genotoxic activities. mdpi.comsdsu.edu
Interaction with Neuroreceptor Systems (e.g., 5-HT receptors)
Beyond their genotoxic properties, pyrrolizidine alkaloids have been shown to interact with neuroreceptor systems. mdpi.comsdsu.edu Research indicates that PAs can modulate several types of neuroreceptors, with specific mention of serotonin (B10506) (5-HT) receptors. mdpi.comsdsu.edutargetmol.cn This interaction is believed to be responsible for some of the immediate physiological effects observed in nature, such as inducing rapid food avoidance in herbivores that consume PA-containing plants. mdpi.comsdsu.edu The bitter taste of these alkaloids, combined with their neurological effects, serves as a chemical defense mechanism for the plants that produce them. mdpi.com
Cellular and Molecular Responses in in vitro Models
The biological effects of this compound and related alkaloids have been investigated using various in vitro models, revealing a range of cellular and molecular responses. Many PAs exhibit antimitotic activity, meaning they can inhibit or disrupt mitosis, the process of cell division. mdpi.comsdsu.edu This effect is a direct consequence of the DNA damage they cause.
In addition to effects on mammalian cells, extracts containing related PAs have demonstrated antimicrobial properties. In vitro studies on the bacterium E. coli treated with subtoxic concentrations of alkaloid extracts revealed extensive filamentation, a morphological change indicating that the bacteria continued to grow but were unable to divide. chemfaces.com Other research has identified this compound as a compound present in extracts of Streptomyces hygroscopicus that were studied for antimalarial properties against Plasmodium parasites in vitro. researchgate.netresearchgate.net
Structure Activity Relationship Sar Investigations of Trachelanthine and Analogues
Influence of Necine Base Structure on Biological Activity
The necine base is the fundamental bicyclic core of pyrrolizidine (B1209537) alkaloids. scielo.org.mx Its structure, particularly the presence or absence of a double bond, is a primary determinant of biological activity.
Essential structural features for significant biological activity in PAs include a 1,2-double bond in the pyrrolizidine ring. usu.edumdpi.com This unsaturation is a prerequisite for metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters, which are responsible for the compounds' effects. usu.eduwikipedia.org PAs with a saturated necine base, such as the platynecine-type, are generally considered less toxic or non-toxic because they cannot be readily converted into these reactive metabolites. mdpi.comnih.gov
The necine base alone, such as retronecine (B1221780), demonstrates little to no biological effect when compared to its esterified counterparts. usu.edunih.gov Studies on cultured bovine kidney epithelial cells showed that retronecine had no impact on either colony formation or cell morphology, whereas its esterified analogues induced significant cytopathological changes. nih.gov This highlights that while the necine base structure is crucial, it must be esterified to exert its characteristic biological activity.
The main types of necine bases are retronecine, heliotridine (B129409), otonecine, and platynecine. mdpi.commdpi.com Retronecine and heliotridine are the most common in toxic PAs and contain the critical 1,2-unsaturated bond. mdpi.com
| Necine Base Feature | Example Necine Base Type | Biological Activity Potential | Reference |
|---|---|---|---|
| 1,2-Unsaturated | Retronecine, Heliotridine | High (Required for metabolic activation to toxic pyrroles) | scielo.org.mxmdpi.commdpi.comthieme-connect.com |
| Saturated | Platynecine | Low to None (Considered non-toxic) | mdpi.comnih.gov |
| Unesterified (Free Base) | Retronecine | Low to None (Lacks the active ester portion) | usu.edunih.gov |
Role of Ester Side Chains in Receptor Binding and Activity
The ester side chains, known as necic acids, are as critical as the necine base in determining the biological activity of PAs. scielo.org.mxmdpi.com For PAs to be toxic, they must be esters, typically with hydroxyl groups at the C-7 and/or C-9 positions of the necine base esterified with necic acids. scielo.org.mxusu.edu
The structure of these ester side chains significantly modulates potency. PAs are classified based on their esterification pattern as monoesters, open-chain diesters, or macrocyclic diesters. nih.govfao.org Research consistently shows a clear hierarchy in potency related to this structure. fao.org Macrocyclic diesters are generally the most potent, followed by open-chain diesters, and then monoesters. usu.edufao.org
A study investigating the ability of various PAs to induce DNA cross-links established a potency ranking that reflects the importance of the ester structure. usu.edu Macrocyclic diesters with an α,β-unsaturated component were found to be the most powerful cross-linking agents. nih.govnih.gov
| Ester Classification | Example Compound | Relative Potency/Activity | Reference |
|---|---|---|---|
| Macrocyclic Diester | Seneciphylline, Senecionine, Riddelliine | High | usu.edunih.govfao.org |
| Open-Chain Diester | Heliosupine, Latifoline, Lasiocarpine | Moderate | usu.edunih.govfao.org |
| Saturated Macrocyclic Diester | Monocrotaline | Low to Moderate | usu.edu |
| Monoester | (Not specified in sources) | Low | fao.org |
This table presents a generalized ranking of potency based on ester structure as reported in the literature. The specific activity can vary between individual compounds within a class.
Stereochemical Determinants of Biological Potency
The three-dimensional arrangement of atoms, or stereochemistry, is another critical factor influencing the biological potency of PAs. thieme-connect.com Differences in stereochemistry can be found in both the necine base and the ester side chains.
The most prominent example within the necine base is the relationship between retronecine-type and heliotridine-type PAs. These two classes are enantiomers at the C7 position of the necine base; retronecine-type PAs have an R absolute configuration at C7, while heliotridine-type PAs have an S configuration. mdpi.comnih.gov This stereochemical difference is known to influence the biological activity. thieme-connect.com
The stereochemistry of the necic acid portion also plays a role. For instance, Trachelanthine contains trachelanthic acid as its necic acid component. Trachelanthic acid and viridifloric acid are stereoisomers, differing only in the configuration at the C3 carbon. tum.de Such subtle changes in the 3D structure of the side chain can affect how the molecule interacts with biological targets, thereby influencing its potency. However, one study investigating DNA cross-linking suggested that the stereochemical orientation of the ester linkage itself had no effect on that specific biological activity, indicating the complexity of these relationships. nih.gov
| Necine Base Type | C7 Stereochemistry | Significance | Reference |
|---|---|---|---|
| Retronecine-type | R | Enantiomeric with Heliotridine-type at C7, influencing biological activity. Retronecine is the most frequently observed necine base. | nih.govmdpi.comnih.gov |
| Heliotridine-type | S | Enantiomeric with Retronecine-type at C7, influencing biological activity. | mdpi.comnih.gov |
Synthetic Approaches and Derivatization in Academic Research
Total Synthesis Strategies for Pyrrolizidine (B1209537) Alkaloids
The total synthesis of pyrrolizidine alkaloids is a well-explored field, providing access to these natural products and their stereoisomers from simple, achiral starting materials. Trachelanthine is composed of a necine base, (+)-trachelanthamidine, and a necic acid, (+)-trachelanthic acid. Synthetic strategies typically involve the independent synthesis of these two components, followed by their esterification.
Synthesis of the Necine Base Core: The construction of the bicyclic pyrrolizidine core, or necine base, is a central theme. A multitude of strategies have been developed to achieve this, often focusing on the stereocontrolled formation of the azabicyclo[3.3.0]octane system. Common approaches include:
Chiral Pool Synthesis: Many syntheses begin with readily available chiral molecules, such as L-proline or malic acid, which provide a stereochemical scaffold for the subsequent ring-forming reactions.
Cyclization Strategies: Intramolecular cyclization reactions are frequently employed. These can involve the cyclization of a suitably substituted pyrrolidine (B122466) derivative to form the second five-membered ring. researchgate.net Another approach is the transannular cyclization of an eight-membered lactam precursor, which forms both rings concurrently. researchgate.net
Annulation Reactions: Methods like the [4+1] azide-diene annulation have been used to construct the pyrrolizidine skeleton.
Asymmetric Reactions: Modern syntheses often incorporate powerful asymmetric reactions, such as organocatalysis and asymmetric dihydroxylation, to establish the required stereocenters with high efficiency. henriettes-herb.com For instance, the total synthesis of (-)-lentiginosine (B1674729) and (-)-dihydroxypyrrolizidine has been achieved using such methods. henriettes-herb.com
Synthesis of the Necic Acid Moiety: The necic acid portion of this compound is (+)-trachelanthic acid. Its stereoisomer, (-)-viridifloric acid, has been a target of synthesis. One reported synthesis of (-)-viridifloric acid starts from commercially available materials and utilizes a Sharpless asymmetric dihydroxylation to install the key stereocenters, followed by hydrolysis to yield the desired acid. This general strategy is applicable to the synthesis of trachelanthic acid as well.
Esterification: The final step in the total synthesis is the coupling of the necine base with the necic acid. This esterification must be performed under mild conditions to avoid racemization or side reactions. Methods involving activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of N-acylimidazoles are common for this purpose. rsc.org
A summary of representative total synthesis strategies for related pyrrolizidine alkaloids is presented below.
| Alkaloid Synthesized | Key Synthetic Strategy | Starting Material(s) | Reference |
| (+)-Amabiline | Convergent synthesis, Horner-Wadsworth-Emmons reaction, Sharpless dihydroxylation | Commercial phosphonate (B1237965) ester & aldehyde | |
| (-)-Lentiginosine | Organocatalysis, Asymmetric dihydroxylation | Simple aldehyde | henriettes-herb.com |
| Pyrrolizidin-3-ones | Transannular cyclization | Eight-membered lactam precursor | researchgate.net |
| (-)-Rosmarinecine | Stereoselective synthesis from chiral pool | Not specified | nih.gov |
| (+/-)-Integerrimine | Use of an activable protecting group | Not specified | nih.gov |
Semisynthesis of this compound Derivatives for SAR Studies
Semisynthesis involves the chemical modification of natural products that can be isolated in reasonable quantities. This approach is particularly valuable for generating a series of analogues to conduct structure-activity relationship (SAR) studies. Such studies are crucial for identifying the structural features of a molecule responsible for its biological activity and for optimizing properties like potency and selectivity. nih.govnih.gov
For pyrrolizidine alkaloids, semisynthetic modifications can be targeted at several positions:
The Necine Base: The hydroxyl groups of the necine base are common sites for modification. Selective esterification at different positions (e.g., C-7 vs. C-9 in retronecine-type bases) allows for the creation of diverse ester analogues. rsc.org The nitrogen atom can also be modified, for instance, by conversion to its N-oxide or by quaternization to form methiodide derivatives. core.ac.uk
The Necic Acid: The acid moiety can be cleaved via hydrolysis and the resulting necine base can be re-esterified with a variety of synthetic or modified necic acids. This allows for systematic variation of the steric and electronic properties of the side chain. nih.gov
A 1978 review highlighted the development of 120 semisynthetic PA compounds to explore a range of pharmacological activities, including hypotensive, local anesthetic, and neuromuscular blocking effects. nih.gov More targeted studies have also been performed. For example, to probe antitumor activity, various esters of heliotridine (B129409) (a stereoisomer of trachelanthamine) were prepared with different stereoisomers of a synthetic necic acid. nih.gov These studies revealed that the stereochemistry at both the necine base (C-7) and the necic acid had a significant impact on biological activity. nih.gov
In another example of SAR, various PAs were tested for their ability to deter predation by spiders. The results showed that macrocyclic diester N-oxides were generally more active than their free base counterparts, and that the necine base or necic acid alone were inactive, demonstrating that the complete ester structure is essential for this specific biological function. nih.gov
| Parent Alkaloid/Base | Modification Type | Purpose of Derivatization | Key Finding | Reference |
| Various PAs | Synthetic modifications | Pharmacological screening | Generated derivatives with hypotensive, local anesthetic, etc. activities | nih.gov |
| Heliotridine | Esterification with synthetic necic acids | Antitumor SAR | Stereochemistry of both necine and necic acid affects activity | nih.gov |
| Retronecine (B1221780) | Selective esterification at C-9 | Create analogues of natural PAs | DCC and N-acylimidazoles are effective for selective esterification | rsc.org |
| Retrorsine, Indicine | Acyl derivatization | Toxicological studies | Preparation of various acyl derivatives and an amino-analogue | rsc.org |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a traditional chemical synthesis route. This approach can significantly improve efficiency, particularly for creating chiral molecules, by reducing the need for protecting groups and complex stereocontrol strategies. nih.govmdpi.com Three main strategies are common in the chemoenzymatic synthesis of alkaloids:
Biocatalytic preparation of chiral building blocks: An enzyme is used to create a key chiral intermediate, which is then elaborated into the final target molecule using chemical methods. core.ac.uk
Biocatalytic resolution/desymmetrization: An enzyme selectively reacts with one enantiomer of a racemic mixture or one part of a meso compound, allowing for the separation of stereoisomers. core.ac.uk
Biocatalytic key step: An enzyme is used to perform a crucial C-N or C-C bond-forming reaction to construct the core of the alkaloid. core.ac.uk
In the context of pyrrolizidine alkaloids, several chemoenzymatic syntheses have been reported. One prominent example is the synthesis of australine (B55042) and its epimers, which are polyhydroxylated PAs. This synthesis employed a D-fructose-1,6-diphosphate aldolase (B8822740) (FDPA) to catalyze an aldol (B89426) reaction, a key C-C bond-forming step, which constructs a precursor to the bicyclic ring system without the need for extensive protecting group manipulation. core.ac.uknih.gov
More recently, a biocatalytic cascade using two enzymes from the loline (B1675033) biosynthetic pathway—a Mannich cyclase (LolT) and a decarboxylase (LolD)—was used for the efficient asymmetric synthesis of 1-aminopyrrolizidine alkaloids like (+)-absouline and laburnamine. nih.gov This demonstrates the power of using enzymes to perform tandem reactions that rapidly build molecular complexity.
| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Target Alkaloid Class | Reference |
| Aldolase | D-fructose-1,6-diphosphate aldolase (FDPA) | Key C-C bond formation | Tetrahydroxylated PAs (e.g., Australine) | core.ac.uknih.gov |
| Mannich Cyclase | LolT | Biocatalytic cascade (C-N bond formation) | 1-Aminopyrrolizidine alkaloids (e.g., Absouline) | nih.gov |
| Decarboxylase | LolD | Biocatalytic cascade (Decarboxylation) | 1-Aminopyrrolizidine alkaloids (e.g., Absouline) | nih.gov |
These chemoenzymatic methods offer a greener and often more direct route to complex alkaloids and their analogues, paving the way for the future synthesis of compounds like this compound.
Advanced Analytical Methodologies for Trachelanthine Research
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) like Trachelanthine. Its ability to separate complex mixtures makes it ideal for isolating PAs from plant extracts and other matrices. nih.gov The separation is most commonly achieved using reverse-phase chromatography.
Methodologies often employ a C18 column and a binary mobile phase gradient. nih.gov This typically consists of an acidified aqueous solution (e.g., with 0.1% formic acid) and an organic solvent, such as acetonitrile (B52724), also acidified. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of PAs with varying polarities. nih.gov For detection, HPLC systems are frequently coupled with Diode Array Detectors (DAD) or, more powerfully, with mass spectrometers. biocrick.com
Research findings have demonstrated optimal extraction of PAs from plant materials using methanol (B129727), sometimes preceded by a short crushing time to enhance recovery. nih.gov The combination of a robust extraction protocol with a well-defined HPLC method enables the reliable analysis of this compound.
Table 1: Typical HPLC Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reverse-phase C18 (e.g., 3-μm particle size, 150 x 4.6 mm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | nih.govmdpi.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid (v/v) | nih.govmdpi.com |
| Flow Rate | 0.3 - 0.5 mL/min | nih.govmdpi.com |
| Detection | Mass Spectrometry (MS), Diode Array Detection (DAD) | nih.govbiocrick.com |
| Injection Volume | 3 - 30 µL | mdpi.commedrxiv.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.comfilab.fr
The process begins with the sample being vaporized in a heated injection port. An inert carrier gas then transports the vaporized components through a capillary column, where they are separated based on their boiling points and interactions with the stationary phase. thermofisher.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). technologynetworks.com This high-energy ionization causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification. wikipedia.orgwisc.edu
While highly effective for many compounds, the high temperatures used in the GC inlet and oven can sometimes lead to the thermal degradation of labile molecules like some alkaloids. wikipedia.org For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility before GC-MS analysis. Despite this, GC-MS is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org
Table 2: GC-MS Operational Principles
| Step | Description | Source |
|---|---|---|
| Injection | The liquid or solid sample is introduced into the heated GC inlet to be vaporized. | innovatechlabs.com |
| Separation | Volatilized components are separated in a capillary column based on their physicochemical properties. | thermofisher.com |
| Ionization | Eluted compounds are bombarded with electrons (Electron Ionization), forming a molecular ion. | technologynetworks.com |
| Fragmentation | The high-energy molecular ion breaks apart into characteristic fragment ions. | technologynetworks.com |
| Detection | The mass spectrometer separates and detects the ions based on their mass-to-charge ratio, generating a mass spectrum. | wisc.edu |
| Identification | The resulting spectrum is compared against reference libraries for compound identification. | innovatechlabs.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the preferred method for the determination of pyrrolizidine alkaloids in complex biological matrices. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for both the identification (qualitative) and measurement (quantitative) of trace levels of compounds like this compound. rsc.org LC-MS is more widely used than GC-MS for PA analysis due to simpler sample preparation that does not require derivatization. mdpi.com
For analysis in biological samples such as plasma, honey, or plant extracts, a sample preparation step is crucial to remove interfering substances. bund.debund.deresearchgate.net Solid-Phase Extraction (SPE) is a commonly used technique for this purpose, effectively purifying and concentrating the analytes before injection into the LC-MS system. bund.debund.de
Quantitative analysis is typically performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. mdpi.com This method provides excellent accuracy and precision by monitoring specific precursor-to-product ion transitions for each analyte. creative-proteomics.com The use of matrix-matched calibration curves is essential to compensate for matrix effects, which can suppress or enhance the ionization efficiency of the analyte. bund.deresearchgate.net
Table 3: LC-MS/MS Method for Pyrrolizidine Alkaloid Quantification
| Parameter | Description | Source |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) using C18 or cation exchange material. | bund.debund.de |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column. | mdpi.com |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid. | mdpi.com |
| Ionization | Electrospray Ionization (ESI) in positive mode. | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | mdpi.com |
| Quantification | Use of matrix-matched calibration standards or isotopically labeled internal standards. | bund.demdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of purified pyrrolizidine alkaloids. scite.ai It provides detailed information about the molecular structure and is crucial for conformational analysis, which studies the different spatial arrangements of atoms in a molecule. uconn.eduauremn.org.br
Both ¹H NMR and ¹³C NMR spectroscopy are extensively used. scite.ai Comprehensive reviews and data collections of NMR spectra for hundreds of PAs are available, which serve as valuable references for identifying new or known compounds. scite.ai Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can provide unambiguous information for assigning ¹³C signals and revising previous assignments. sioc-journal.cn
For conformational analysis, NMR can reveal the relative populations of different conformers in solution. copernicus.org The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provides insights into the molecule's flexibility and preferred shape. copernicus.org Advanced NMR experiments, such as Diffusion-Ordered Spectroscopy (DOSY), can also be employed to study interactions and complex formation, for instance, between a PA like retronecine (B1221780) and a host molecule, by observing changes in diffusion rates. researchgate.net
Table 4: NMR Techniques in Pyrrolizidine Alkaloid Research
| Technique | Application | Source |
|---|---|---|
| ¹H NMR | Provides information on the number and environment of protons, useful for structural identification. | scite.ai |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. | scite.aiacs.org |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups, aiding in spectral assignment. | sioc-journal.cn |
| COSY | Identifies proton-proton spin couplings to establish connectivity. | - |
| NOESY/ROESY | Measures Nuclear Overhauser Effects to determine through-space proximity of protons, revealing conformational details. | copernicus.org |
| DOSY | Measures diffusion coefficients to study molecular size and interactions in solution. | researchgate.net |
Research Perspectives and Future Directions
Elucidating Undiscovered Biosynthetic Pathways in Diverse Organisms
The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs), including trachelanthine, is a complex process that is not yet fully understood. researchgate.net While the initial step involving homospermidine synthase is well-characterized, many subsequent enzymatic steps leading to the vast structural diversity of PAs remain to be discovered. nih.govnih.gov Future research should focus on identifying and characterizing the enzymes responsible for the formation of the necine base and its esterification with various necic acids. nih.gov
This compound has been identified as a derivative compound of Streptomyces hygroscopicus, indicating that the ability to produce these alkaloids is not limited to plants. researchgate.netresearchgate.net This discovery opens up a new avenue for research into the biosynthetic pathways of PAs in microorganisms. mdpi.comnih.gov Comparative genomic and transcriptomic studies between PA-producing plants and microorganisms could reveal conserved and divergent enzymatic machinery. A subtractive transcriptomic approach has already shown promise in identifying genes involved in PA biosynthesis. science.gov
Furthermore, the biosynthesis of PAs is known to occur in various plant families, including Boraginaceae, Asteraceae, and Fabaceae, suggesting independent evolutionary origins of the pathway. mdpi.comscielo.org.mx Investigating the biosynthetic pathways in a wider range of organisms, including those from less-studied plant families and microbial sources, is crucial for a comprehensive understanding of how these complex molecules are synthesized in nature. ebi.ac.ukmdpi.com
Comprehensive Investigation of this compound's Role in Plant-Insect Chemical Ecology
Pyrrolizidine alkaloids are recognized as a primary chemical defense mechanism for plants against herbivores. researchgate.netnih.govebi.ac.uk However, the specific role of this compound in mediating these interactions is an area that requires more in-depth investigation. Future research should aim to understand how this compound, either alone or in concert with other PAs, influences the feeding behavior, growth, and survival of various insect herbivores. scielo.brresearchgate.net
Studies have shown that insect herbivores exhibit a high degree of specialization, with many species feeding on only a single plant type. unr.edu Investigating the sequestration and metabolism of this compound by specialist and generalist herbivores could provide insights into the co-evolutionary arms race between plants and insects. frontiersin.orgresearchgate.net For example, some insects have evolved the ability to detoxify and even store PAs for their own defense against predators. researchgate.net
The chemical communication between plants and insects is intricate, involving a complex blend of volatile organic compounds. scielo.br Research is needed to determine if this compound or its metabolites are involved in attracting or repelling specific insects, thereby shaping the insect community associated with PA-producing plants.
Development of Novel Mechanistic Assays for Biological Activity Profiling
Current understanding of the biological activities of this compound is largely based on broad screening assays. ontosight.ai To gain a deeper understanding of its pharmacological potential, it is essential to develop and utilize novel mechanistic assays. These assays should be designed to identify specific molecular targets and elucidate the pathways through which this compound exerts its effects.
Recent computational studies have predicted that pyrrolizidine alkaloids may act as antagonists of the muscarinic acetylcholine (B1216132) receptor M1. nih.govresearchgate.net In vitro assays, such as calcium efflux assays, have been used to confirm these predictions for a range of PAs. researchgate.net Similar targeted assays should be developed to investigate the interaction of this compound with a wider array of receptors, enzymes, and other cellular components.
Furthermore, the development of high-throughput screening methods will be crucial for efficiently profiling the biological activity of this compound and its derivatives. wikipedia.org This could involve cell-based assays that measure changes in gene expression, protein levels, or metabolic activity in response to treatment with the compound. nih.gov
Exploration of this compound as a Lead Compound for Bioactive Agent Discovery
Natural products have historically been a rich source of lead compounds for drug discovery. jetir.orglibretexts.org this compound, with its unique chemical structure and reported biological activities, represents a promising starting point for the development of new therapeutic agents. ontosight.aibenthamscience.comeurekaselect.com The process of drug discovery involves identifying a lead compound and then synthesizing analogues with improved potency, selectivity, and pharmacokinetic properties. libretexts.org
The exploration of this compound as a lead compound will require a multidisciplinary approach, combining organic synthesis, computational modeling, and biological testing. benthamscience.com Medicinal chemists can create a library of this compound derivatives by modifying its chemical structure. jetir.org These derivatives can then be screened for enhanced activity and reduced toxicity.
While some pyrrolizidine alkaloids are known for their toxicity, others have shown potential as anticancer and antimicrobial agents. mdpi.comdntb.gov.ua A thorough investigation of the structure-activity relationships of this compound and its analogues is necessary to separate the therapeutic effects from the toxic ones. upmbiomedicals.com
Methodological Advancements in in silico Prediction and Validation
In silico methods, including computational modeling and machine learning, are becoming increasingly important tools in toxicology and drug discovery. nih.govfrontiersin.org These approaches can be used to predict the biological properties of compounds like this compound, thereby reducing the need for extensive and costly experimental testing.
Recent studies have utilized machine learning models to predict the mutagenicity of pyrrolizidine alkaloids. nih.govfrontiersin.org These models, trained on large datasets of known compounds, can identify structural features that are associated with toxicity. frontiersin.org Similar approaches can be applied to predict other biological activities of this compound, such as its binding affinity for specific protein targets.
Molecular docking studies can provide insights into how this compound interacts with its molecular targets at an atomic level. nih.govresearchgate.net These computational predictions, however, must be validated through experimental assays. The integration of in silico prediction and experimental validation will be key to accelerating the research and development of this compound-based compounds.
Integrated Omics Approaches for Understanding this compound's Biological Impact
To fully comprehend the biological impact of this compound, it is necessary to move beyond single-target analyses and adopt a systems-level perspective. nih.gov Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and organismal responses to this compound. nih.govmdpi.com
For instance, transcriptomic analysis can reveal changes in gene expression patterns in cells or tissues exposed to this compound, providing clues about the affected biological pathways. biorxiv.org Proteomic studies can identify changes in protein abundance and post-translational modifications, while metabolomic analyses can reveal alterations in the cellular metabolic profile. researchgate.net
By integrating these different layers of omics data, researchers can construct comprehensive models of this compound's mechanism of action. nih.gov This approach has the potential to uncover novel biological targets and pathways, identify biomarkers of exposure and effect, and ultimately provide a deeper understanding of the multifaceted biological impact of this compound.
Q & A
Q. What cross-disciplinary approaches are needed to resolve gaps in this compound’s pharmacological mechanisms?
- Methodology : Integrate in vitro receptor-binding assays (e.g., acetylcholinesterase inhibition) with in silico target prediction (SwissTargetPrediction). Validate findings using knockout animal models or organ-on-a-chip systems .
Methodological Considerations
- Data Contradiction Analysis : Apply principal contradiction analysis to prioritize conflicting results (e.g., bioactivity vs. toxicity) and design follow-up studies addressing the dominant factor .
- Reproducibility : Document experimental protocols in line with Beilstein Journal of Organic Chemistry guidelines, including raw data deposition and stepwise synthesis details .
- Literature Review : Use tools like Connected Papers to map knowledge gaps (e.g., unknown biosynthetic regulators) and align research questions with unmet needs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
